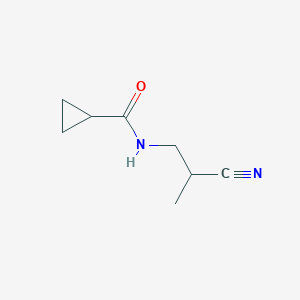![molecular formula C12H14N2O5S B7555981 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid](/img/structure/B7555981.png)
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid, also known as CPSPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPSPAA is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid is thought to exert its effects by binding to a specific site on the voltage-gated sodium channel, known as the receptor site 2. This binding prevents the channel from opening in response to depolarization, thereby reducing the influx of sodium ions into the cell. This, in turn, leads to a decrease in the excitability of the cell, which can have a range of downstream effects.
Biochemical and Physiological Effects:
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid has been shown to exhibit a range of biochemical and physiological effects, including the modulation of synaptic transmission, the inhibition of neuronal firing, and the reduction of pain sensitivity. These effects are thought to be mediated by the compound's ability to selectively inhibit voltage-gated sodium channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid is its selectivity for voltage-gated sodium channels, which allows for the precise modulation of these channels without affecting other ion channels or receptors. However, one limitation is its relatively low potency compared to other sodium channel blockers, which may limit its usefulness in certain experimental contexts.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid. One area of interest is its potential as a therapeutic agent for the treatment of pain, particularly neuropathic pain. Another area of interest is its potential as a tool for investigating the role of voltage-gated sodium channels in various physiological processes, including synaptic transmission and neuronal excitability. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid, as well as its potential side effects and toxicity.
Synthesemethoden
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid can be synthesized through a series of chemical reactions starting with 4-chloro-2-nitrophenol and 2-cyanopropylsulfonamide. The reaction involves the conversion of the nitro group to an amino group, followed by the addition of the sulfonamide group to the resulting amine. The final product is then obtained through the esterification of the carboxylic acid group with ethanol.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the main areas of interest is its potential as a modulator of ion channels, particularly voltage-gated sodium channels. 2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid has been shown to selectively inhibit these channels, making it a potential tool for investigating the role of these channels in various physiological processes.
Eigenschaften
IUPAC Name |
2-[4-(2-cyanopropylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-9(6-13)7-14-20(17,18)11-4-2-10(3-5-11)19-8-12(15)16/h2-5,9,14H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIIHZVTNKBCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Cyanopropylsulfamoyl)phenoxy]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)










![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
![3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7555966.png)